molecular formula C19H22N2O4S B3928835 4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine

4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine

Cat. No.: B3928835
M. Wt: 374.5 g/mol
InChI Key: GMOFJWBTWCJJOO-UHFFFAOYSA-N
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Description

4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a 2-methyl-5-nitrophenyl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a suitable catalyst such as molybdenum disulfide.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperidine ring.

    Sulfonylation: The sulfonyl group is introduced by reacting the benzyl-substituted piperidine with a sulfonyl chloride derivative of 2-methyl-5-nitrophenyl.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to convert the nitro group to an amino group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-benzyl-1-[(2-methyl-5-aminophenyl)sulfonyl]piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-1-[(2-methylphenyl)sulfonyl]piperidine
  • 4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine
  • 4-benzyl-1-[(5-nitrophenyl)sulfonyl]piperidine

Uniqueness

4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

4-benzyl-1-(2-methyl-5-nitrophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-7-8-18(21(22)23)14-19(15)26(24,25)20-11-9-17(10-12-20)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOFJWBTWCJJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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